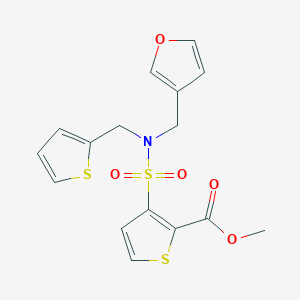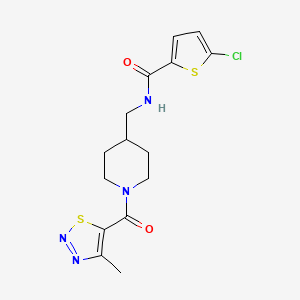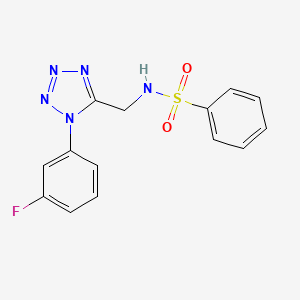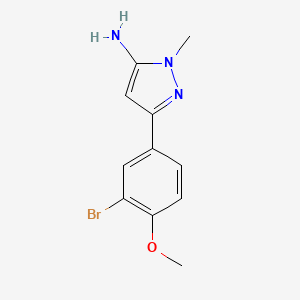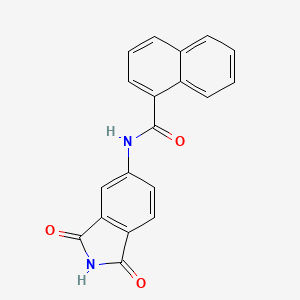![molecular formula C17H11Cl2N5S B2358843 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-84-2](/img/structure/B2358843.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . It has a relatively simple structure and is isoelectronic with purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Common strategies for the synthesis of the TP heterocycle include cyclocondensation reactions of aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds; conversion of 1,2,4-triazolo[4,3-a]pyrimidine via Dimroth rearrangement; and oxidative cyclization reactions from pyrimidin-2-yl-amidines .Molecular Structure Analysis
The TP heterocycle has structural similarities with the purine ring, which has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis
The TP heterocycle has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Applications De Recherche Scientifique
Antitumor, Antiviral, Herbicidal, and Fungicidal Activities
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, like 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, are known for their diverse biological activities. They display significant antitumor, antiviral, herbicidal, and fungicidal properties (Fizer, Slivka, & Lendel, 2013).
Antimicrobial Properties
A range of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including the subject compound, have been synthesized and evaluated for antimicrobial activity. These derivatives have shown promising results against various microbial strains (Abdel-Motaal & Raslan, 2014).
Antiasthma Agent Development
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have been explored as potential antiasthma agents. These compounds have been found to inhibit mediator release, a critical step in the asthma pathogenesis process (Medwid et al., 1990).
Herbicidal Activity
Some N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, have been prepared and tested as herbicides. These compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Cardiovascular Applications
Certain 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their coronary vasodilating and antihypertensive properties. This research suggests potential applications in the treatment of cardiovascular diseases (Sato et al., 1980).
Agricultural and Medicinal Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is significant in agriculture and medicinal chemistry due to its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This class of compounds continues to be a focus of research due to its diverse applications (Pinheiro et al., 2020).
Mécanisme D'action
The mechanism of action of TP derivatives can vary widely depending on their specific structure and the biological target they interact with. Some TP derivatives have been found to have metal-chelating properties, which have been exploited to generate candidate treatments for cancer and parasitic diseases .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENDWMZLXJQGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

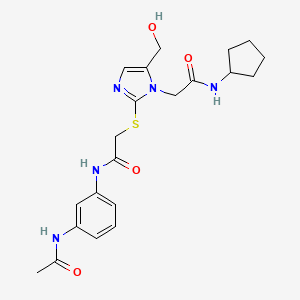
![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)
![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)
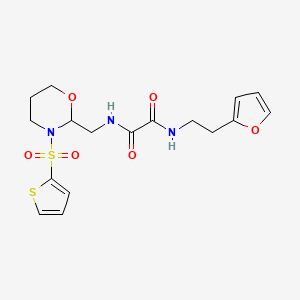

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)
